Ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
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Description
Ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C22H22O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, a cyclohexenone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and significant biological effects, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with substituted phenyl compounds. The structural formula is represented as follows:
The molecular weight is approximately 350.41 g/mol. The compound features a cyclohexenone core that is pivotal for its biological activity.
Crystal Structure : The crystal structure of this compound exhibits an envelope conformation of the cyclohexenone ring, with notable intermolecular C—H···O hydrogen bonds contributing to its stability .
Biological Activity
This compound has been studied for various biological activities:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability, which is crucial for scavenging free radicals .
2. Anti-inflammatory Effects
Cyclohexenone derivatives are recognized for their potential in treating inflammatory conditions. Studies have shown that these compounds can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in biological models .
3. Antimicrobial Properties
The compound has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential application in developing new antimicrobial agents .
Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of similar cyclohexenone derivatives, it was found that these compounds significantly reduced oxidative stress markers in vitro. The IC50 values indicated strong scavenging activity against DPPH radicals, supporting their use as natural antioxidants .
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that this compound inhibited COX enzymes by competitive inhibition. This was confirmed through enzyme kinetics studies, showing a marked reduction in prostaglandin synthesis in treated cells .
Data Tables
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H22O4/c1-3-26-22(24)21-19(15-8-5-4-6-9-15)13-17(14-20(21)23)16-10-7-11-18(12-16)25-2/h4-12,14,19,21H,3,13H2,1-2H3 |
InChI Key |
RBVOOERNTLYBRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.